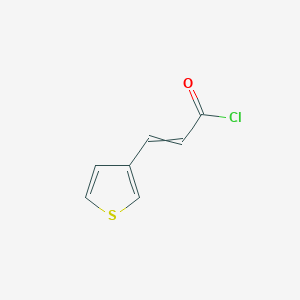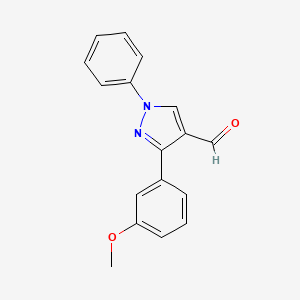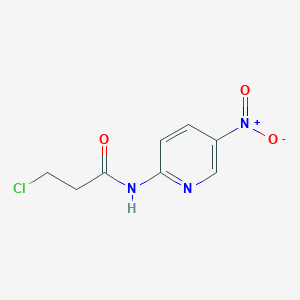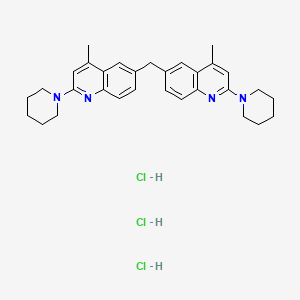![molecular formula C15H27ClN2 B3144219 4-[(Butylamino)methyl]-N,N-diethylaniline CAS No. 5468-68-8](/img/structure/B3144219.png)
4-[(Butylamino)methyl]-N,N-diethylaniline
Übersicht
Beschreibung
“4-[(Butylamino)methyl]-N,N-diethylaniline” is a chemical compound with the molecular formula C15H26N2 . It is related to other compounds such as “Methyl 4-(butylamino)benzoate” and “4-(Butylamino)benzoic acid methyl ester” which are used as pharmaceutical secondary standards .
Synthesis Analysis
While specific synthesis methods for “4-[(Butylamino)methyl]-N,N-diethylaniline” were not found, related compounds such as 1,3,5-triazine 4-aminobenzoic acid derivatives have been synthesized using conventional methods or microwave irradiation . Microwave irradiation has been found to produce the desired products in less time, with good yield and higher purity .Molecular Structure Analysis
The molecular structure of “4-[(Butylamino)methyl]-N,N-diethylaniline” consists of 15 carbon atoms, 26 hydrogen atoms, and 2 nitrogen atoms . The average mass of the molecule is 234.380 Da .Wissenschaftliche Forschungsanwendungen
Fluorescent Probes
The compound can potentially be used in the development of fluorescent probes . Fluorescent probes are molecules that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are widely used in biological and chemical research to study cellular processes. The related compound 2-(butylamino)cinchomeronic dinitrile derivatives have been synthesized as promising fluorophores showing dual-state emission .
Photoluminescence
The compound could be used in photoluminescence applications . Photoluminescence is a process in which a substance absorbs photons and then re-emits them. Most photoluminescent events involve an initial absorption of photons followed by a re-emission of photons after a certain delay. The related compound 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in DCM and 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile in toluene showed the highest photoluminescence quantum yield values of 63% .
Drug Delivery Systems
The compound could potentially be used in drug delivery systems . Drug delivery refers to approaches, formulations, technologies, and systems for transporting a pharmaceutical compound in the body as needed to safely achieve its desired therapeutic effect. The related compound 2-(tert-butylamino)ethyl methacrylate-b-poly(ethylene glycol) methyl ether methacrylate has been grafted onto mesoporous silica nanoparticles via atom transfer radical polymerization (ATRP) for drug delivery applications .
pH-Responsive Polymers
The compound could be used in the development of pH-responsive polymers . pH-responsive polymers are a type of smart polymer that respond to changes in environmental pH. These polymers have wide applications in various fields such as drug delivery, tissue engineering, and biosensors .
Surface-Initiated Atom Transfer Radical Polymerization
The compound could potentially be used in surface-initiated atom transfer radical polymerization (SI-ATRP) . SI-ATRP is a type of controlled radical polymerization technique that allows for the growth of polymer chains from the surface of a substrate. This technique is widely used in the preparation of polymer brushes .
Mesoporous Silica Nanoparticles
The compound could potentially be used in the development of mesoporous silica nanoparticles (MSNs) . MSNs have been studied extensively and applied in various areas, such as colloid chemistry, catalysis, photonics, biosensing, and drug delivery .
Eigenschaften
IUPAC Name |
4-(butylaminomethyl)-N,N-diethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-4-7-12-16-13-14-8-10-15(11-9-14)17(5-2)6-3/h8-11,16H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUUVZRJYNYVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Butylamino)methyl]-N,N-diethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Methyl-4-azatricyclo[4.3.1.1~3,8~]undecan-5-one](/img/structure/B3144156.png)





![2-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B3144182.png)


![(2S,4S)-4-(benzyloxy)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B3144203.png)
